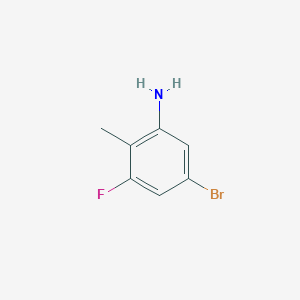

5-Bromo-3-fluoro-2-methylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-3-fluoro-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZOCIQQLMNJJSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372198 | |

| Record name | 5-bromo-3-fluoro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886761-86-0 | |

| Record name | 5-bromo-3-fluoro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-3-fluoro-2-methylaniline (CAS Number: 886761-86-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-fluoro-2-methylaniline, a halogenated aromatic amine, presents itself as a potentially valuable building block in the fields of medicinal chemistry and materials science. Its trifunctional nature, featuring amino, bromo, and fluoro groups on a toluene scaffold, offers multiple points for synthetic modification. This guide provides a comprehensive overview of the available technical information for this compound, including its chemical identity, physicochemical properties, and safety information. It also addresses the significant data gap in the scientific literature regarding its specific synthesis and applications, offering insights through the lens of its more extensively studied isomers. This document serves as a foundational resource for researchers interested in exploring the synthetic utility of this compound.

Chemical Identity and Physicochemical Properties

This compound is registered under the CAS (Chemical Abstracts Service) number 886761-86-0 .[1] It is crucial to use this identifier to avoid confusion with its isomers, which possess different chemical and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 886761-86-0 | [1] |

| Molecular Formula | C₇H₇BrFN | [1] |

| Molecular Weight | 204.04 g/mol | [1] |

| Synonyms | 2-Amino-4-bromo-6-fluorotoluene | |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Storage | Keep in dark place, Inert atmosphere, Room temperature | [1] |

Note: The lack of available data for properties such as melting and boiling points highlights the limited extent to which this specific isomer has been characterized in the public domain.

Synthesis and Reactivity: A Perspective

A plausible synthetic approach for this compound could involve a multi-step sequence starting from a commercially available fluorotoluene derivative, followed by bromination and nitration, and concluding with the reduction of the nitro group to an amine. The regioselectivity of the bromination and nitration steps would be critical and influenced by the directing effects of the existing substituents on the aromatic ring.

Illustrative Synthetic Workflow (Hypothetical)

The following diagram illustrates a generalized, hypothetical workflow for the synthesis of a halogenated aniline like this compound. This is not a validated protocol but a logical projection based on standard organic chemistry principles.

Caption: Hypothetical synthetic workflow for this compound.

Potential Applications in Drug Discovery and Materials Science

While specific applications for this compound are not well-documented, its structural motifs suggest potential utility in several areas of research and development. The applications of its isomers can offer valuable insights into its potential.

Role as a Pharmaceutical Intermediate

Halogenated anilines are foundational building blocks in medicinal chemistry. The presence of bromine and fluorine can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.

For example, the isomer 5-Bromo-4-fluoro-2-methylaniline (CAS 627871-16-3) is a key intermediate in the synthesis of sirtuin 6 (SIRT6) activators, which are being investigated as potential therapeutics for cancer.[2][3] This suggests that this compound could also serve as a valuable precursor for novel bioactive compounds. Its bromo substituent provides a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of molecular complexity.

Agrochemicals and Materials Science

Like many halogenated aromatic compounds, this compound is likely to find applications in the synthesis of agrochemicals, such as pesticides and herbicides.[1] In materials science, the incorporation of fluorinated and brominated moieties can be used to tune the electronic and photophysical properties of organic materials, making it a potential building block for organic light-emitting diodes (OLEDs) or other electronic devices.

Safety and Handling

A comprehensive, verified Safety Data Sheet (SDS) for this compound (CAS 886761-86-0) should be consulted before handling. The safety information for its isomers, such as 3-Bromo-5-fluoro-2-methylaniline (CAS 502496-36-8), indicates that these types of compounds are generally harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[4]

General Handling Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion and Future Outlook

This compound (CAS 886761-86-0) is a chemical entity with significant, yet largely unexplored, potential. The primary challenge for researchers is the current scarcity of detailed, publicly available data on its synthesis and reactivity. This guide has aimed to provide a foundational understanding of this compound while clearly acknowledging these data gaps.

Future work in this area should focus on the development and publication of a robust and scalable synthetic protocol. Subsequent characterization and exploration of its utility in derivatization reactions will be crucial to unlocking its potential as a valuable building block for the next generation of pharmaceuticals and advanced materials. The well-documented utility of its isomers provides a strong rationale for such an investigation.

References

-

LookChem. (n.d.). Cas 886761-86-0, this compound. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-fluoro-2-methylaniline. Retrieved from [Link]

-

Your Reliable Source for High-Purity Organic Synthesis Intermediates. (n.d.). 5-Bromo-4-fluoro-2-methylaniline. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-Bromo-5-fluoro-2-methylaniline. Retrieved from [Link]

Sources

5-Bromo-3-fluoro-2-methylaniline molecular weight

An In-depth Technical Guide to 5-Bromo-3-fluoro-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic amine that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring bromine, fluorine, and methyl groups on an aniline scaffold, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and explores its significant applications in drug discovery and materials science. We delve into the causality behind its synthetic route and the rationale for its use in developing novel therapeutics, supported by authoritative references.

Introduction: The Strategic Value of Halogenated Anilines

In the landscape of pharmaceutical and fine chemical synthesis, halogenated anilines are indispensable intermediates. The strategic incorporation of halogen atoms, particularly fluorine and bromine, into an aniline framework imparts unique physicochemical properties and provides reactive handles for further chemical transformations. Fluorine, with its high electronegativity and small size, can significantly alter properties such as metabolic stability, lipophilicity, and receptor binding affinity, making it a prized element in drug design.[1][2] Bromine offers a versatile site for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental to building the complex scaffolds of modern pharmaceuticals.[3][4]

This compound (CAS No. 886761-86-0) is a prime example of such a strategically functionalized molecule. Its trifunctional nature allows for a diverse range of chemical manipulations, making it a valuable precursor for Active Pharmaceutical Ingredients (APIs) and advanced materials.[3][5]

Core Molecular Properties

A precise understanding of the physicochemical properties of this compound is essential for its effective application in research and development.

Quantitative Data Summary

The fundamental properties of this compound and its common isomers are summarized below. As isomers, they share the same molecular formula and consequently, the same molecular weight.

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 886761-86-0 | |

| Molecular Formula | C₇H₇BrFN | [6][7] |

| Molecular Weight | 204.04 g/mol | [6][7] |

| Monoisotopic Mass | 202.97459 Da | [6] |

| Appearance | Off-white to yellow solid and/or liquid | [5] |

| Boiling Point | 259°C (Predicted) | [5] |

| Melting Point | 86-90 °C (for isomer 5-Bromo-4-fluoro-2-methylaniline) | [7] |

Structural and Spectroscopic Data

The structural identifiers for this compound are crucial for database searches and analytical characterization.

-

SMILES: Cc1c(N)cc(F)cc1Br

-

InChI: InChI=1S/C7H7BrFN/c1-4-7(10)3-5(9)2-6(4)8/h2-3H,10H2,1H3

-

InChIKey: DSYSVUWIAUMZDQ-UHFFFAOYSA-N (for isomer 3-Bromo-5-fluoro-2-methylaniline)[6]

Synthesis Protocol: A Validating Approach

The synthesis of substituted anilines often involves multi-step sequences starting from readily available precursors. A common and reliable method for a related isomer, 3-Bromo-5-fluoro-2-methylaniline , involves the reduction of a corresponding nitroaromatic compound. This self-validating protocol ensures high yield and purity, which are critical for subsequent applications.

Synthesis of 3-Bromo-5-fluoro-2-methylaniline

This protocol describes the reduction of 1-bromo-5-fluoro-2-methyl-3-nitrobenzene. The choice of iron powder in the presence of an ammonium chloride solution is a classic, cost-effective, and efficient method for nitro group reduction, avoiding the need for high-pressure hydrogenation.

Reaction: Reduction of a Nitroaromatic Precursor Starting Material: 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene Reagents: Iron powder, Ammonium chloride, Ethanol, Water

Step-by-Step Methodology: [8]

-

Reactor Setup: To a reaction vessel, add 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (500 mg, 2.14 mmol) and iron powder (0.6 g, 10.68 mmol).

-

Solvent Addition: Add water (24 mL) and ethanol (24 mL) to the mixture.

-

Catalyst Introduction: Add ammonium chloride (571 mg, 10.7 mmol). The ammonium chloride acts as an electrolyte to facilitate the electrochemical process on the iron surface.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Filtration: Upon completion, cool the mixture and filter it through a pad of diatomaceous earth to remove the iron and iron oxides.

-

Product Extraction: Wash the filter cake with ethanol (100 mL) and ethyl acetate (100 mL). Combine the filtrates and remove the organic solvents under reduced pressure.

-

Final Extraction: The resulting aqueous solution is extracted with dichloromethane (3 x 30 mL).

-

Isolation: The combined organic layers are separated, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product.

Expected Outcome: This procedure affords 3-bromo-5-fluoro-2-methylaniline in high yield (approx. 87.7%) and purity, suitable for use in subsequent steps without further purification.[8]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Workflow for the synthesis of 3-Bromo-5-fluoro-2-methylaniline.

Applications in Drug Discovery and Development

The true value of this compound and its isomers lies in their application as versatile intermediates in the synthesis of biologically active molecules.[5]

Role as a Pharmaceutical Intermediate

Halogenated anilines are crucial building blocks for APIs.[3] The presence of multiple reactive sites on this compound allows for its strategic incorporation into complex drug candidates.[4] These sites include:

-

The Amine Group: Can undergo acylation, alkylation, or be converted into a diazonium salt for further functionalization.

-

The Bromine Atom: Serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of C-C, C-N, and C-O bonds.[1]

-

The Fluorine Atom: Can participate in nucleophilic aromatic substitution (SNAᵣ) reactions, although it is generally less reactive than other halogens. More importantly, its presence enhances the pharmacological profile of the final molecule.[1][9]

Case Study: Synthesis of Sirtuin 6 (SIRT6) Activators

A notable application for a closely related isomer, 5-Bromo-4-fluoro-2-methylaniline, is in the synthesis of MDL compounds (e.g., MDL-800, MDL-801), which are allosteric activators of SIRT6.[4] SIRT6 is a lysine deacetylase that acts as a tumor suppressor, making it an important target in oncology.[4] MDL compounds have been shown to suppress proliferation in non-small cell lung cancer and other cancer types.[4] The synthesis of these activators utilizes the aniline as a core scaffold, highlighting the direct impact of such intermediates on the development of novel cancer therapeutics.

Logical Relationship in API Synthesis

The diagram below illustrates the central role of this compound as a starting material in a typical drug development pipeline.

Caption: Role of the aniline as a key building block in API synthesis.

Safety and Handling

As with all chemical reagents, proper handling of this compound is paramount. While a specific Safety Data Sheet (SDS) for the 5-bromo-3-fluoro isomer is not provided, data from closely related isomers indicates the following hazards:

-

GHS Hazard Classifications: Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, and Serious Eye Irritation.[6][10][11][12]

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[6]

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or face shield.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Respiratory Protection: Use in a well-ventilated fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[11]

-

Skin and Body Protection: Lab coat and appropriate footwear.

Store in a cool, dry place in a tightly sealed container.[5]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in the pharmaceutical and materials science sectors. Its carefully designed structure provides a combination of stability, reactivity, and functionality that allows researchers and drug development professionals to construct novel molecules with enhanced properties. A thorough understanding of its synthesis, properties, and safe handling is essential to unlocking its full potential in the creation of next-generation therapeutics and advanced materials.

References

-

3-Bromo-5-fluoro-2-methylaniline | C7H7BrFN | CID 2737641. PubChem. [Link]

-

5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. ZaiQi Bio-Tech. [Link]

-

Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. WorldOfChemicals. [Link]

-

Safety Data Sheet: 5-Bromo-2-fluoro-4-methylaniline. Angene Chemical. [Link]

-

4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684. PubChem. [Link]

-

5-bromo-2-fluoro-3-methylaniline (C7H7BrFN). PubChemLite. [Link]

-

The Role of Fluorinated Pyridines in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Technique for preparing 3-bromo-5-trifluoromethylaniline.

-

3-Bromo-5-fluoro-2-methylaniline. MySkinRecipes. [Link]

-

Applications of fluorine-containing amino acids for drug design. PubMed. [Link]

-

The Crucial Role of 5-Fluoro-2-methylaniline in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. ossila.com [ossila.com]

- 5. 3-Bromo-5-fluoro-2-methylaniline [myskinrecipes.com]

- 6. 3-Bromo-5-fluoro-2-methylaniline | C7H7BrFN | CID 2737641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3|ZaiQi Bio-Tech [chemzq.com]

- 8. 3-Bromo-5-fluoro-2-methylaniline | 502496-36-8 [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. fishersci.com [fishersci.com]

- 11. angenechemical.com [angenechemical.com]

- 12. 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: A Versatile Halogenated Aniline Building Block

An In-depth Technical Guide to 5-Bromo-3-fluoro-2-methylaniline: Properties, Reactivity, and Synthetic Potential

This compound is a polysubstituted aromatic compound belonging to the class of halogenated anilines. These structures are of significant interest to researchers in medicinal chemistry and materials science due to their versatile reactivity and their role as key intermediates in the synthesis of complex molecular architectures. The specific arrangement of bromo, fluoro, methyl, and amino groups on the aniline scaffold imparts a unique electronic and steric profile, making it a valuable precursor for creating novel pharmaceutical agents and functional materials.

Halogenated aromatic rings are foundational components in organic chemistry, serving as critical handles for a variety of transformations, including cross-coupling reactions, nucleophilic substitutions, and diazotization reactions. The presence of both bromine and fluorine offers orthogonal reactivity, allowing for selective, stepwise functionalization. This guide provides a comprehensive overview of the known chemical properties, reactivity, and potential applications of this compound, offering field-proven insights for researchers and drug development professionals.

Compound Identification and Core Physicochemical Properties

The fundamental identity of a chemical compound is established by its unique structure and identifiers. This compound is registered under CAS Number 886761-86-0.[1][2]

Caption: Molecular Structure of this compound.

| Property | Value | Source |

| CAS Number | 886761-86-0 | [1] |

| Molecular Formula | C₇H₇BrFN | [3] |

| Molecular Weight | 204.04 g/mol | [3] |

| IUPAC Name | This compound | - |

| Appearance | Solid (predicted) | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Soluble in organic solvents (e.g., DMSO, DCM, Ethyl Acetate); Insoluble in water (predicted) | - |

Note: The closely related isomer 5-Bromo-4-fluoro-2-methylaniline is a pale purple powder with a melting point of 86-90 °C, which may provide an estimation for the physical state of the title compound.[4][5]

Spectroscopic Profile

Spectroscopic analysis is essential for structure verification and purity assessment. While specific spectra for this compound are not publicly available, a predicted profile can be established based on its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons. The two aromatic protons will appear as doublets or doublet of doublets, with coupling constants determined by their relationship to the fluorine atom and each other. The amine (NH₂) protons will likely appear as a broad singlet, and the methyl (CH₃) protons as a sharp singlet. For reference, the ¹H NMR spectrum of the isomer 3-Bromo-5-fluoro-2-methylaniline in DMSO-d₆ shows aromatic signals at δ 6.60 (dd) and 6.42 (dd), a broad singlet for the amine protons at δ 5.54, and a singlet for the methyl group at δ 2.09.[6]

¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to each carbon atom in the molecule. The chemical shifts will be influenced by the attached substituents, with the carbon atoms bonded to bromine, fluorine, and nitrogen showing characteristic shifts.

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The high-resolution mass would be used to confirm the elemental composition.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the distinct reactivity of its functional groups. The interplay between the electron-donating amino and methyl groups and the electron-withdrawing halogen substituents creates a nuanced reactivity profile that can be exploited for selective chemical transformations.

Caption: Proposed Synthetic Route via Nitro Reduction.

Experimental Protocol: Reduction of 4-Bromo-2-fluoro-6-nitrotoluene

This protocol is adapted from a known procedure for a similar isomer and serves as a representative methodology. [6]Causality: The reduction of an aromatic nitro group to an amine is a fundamental and high-yielding transformation. Using iron powder with an acid promoter like ammonium chloride in a protic solvent is a classic, cost-effective, and scalable method that avoids the hazards of catalytic hydrogenation with H₂ gas.

Materials:

-

4-Bromo-2-fluoro-6-nitrotoluene (1.0 eq)

-

Iron powder (Fe), fine grade (5.0 eq)

-

Ammonium chloride (NH₄Cl) (5.0 eq)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Diatomaceous earth (Celite®)

-

Dichloromethane (DCM)

Procedure:

-

Reaction Setup : To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the precursor 4-Bromo-2-fluoro-6-nitrotoluene (1.0 eq), iron powder (5.0 eq), and ammonium chloride (5.0 eq).

-

Solvent Addition : Add a 1:1 mixture of ethanol and water to the flask. The solvent volume should be sufficient to create a stirrable slurry (e.g., 20 mL per gram of nitro compound).

-

Heating : Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 3-6 hours).

-

Workup : After the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of diatomaceous earth to remove the iron salts.

-

Washing : Wash the filter cake thoroughly with ethanol and ethyl acetate to ensure all product is recovered.

-

Extraction : Combine the filtrates and remove the organic solvents under reduced pressure. This will leave an aqueous residue. Extract the aqueous layer multiple times with dichloromethane or ethyl acetate (e.g., 3 x 50 mL).

-

Drying and Concentration : Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification : The crude product can be purified by column chromatography on silica gel if necessary to achieve high purity.

Applications in Research and Drug Discovery

This compound is a prime candidate for use as a building block in the synthesis of biologically active molecules. The applications of its isomers highlight the potential utility of this compound class.

-

Pharmaceutical Intermediates : Halogenated anilines are ubiquitous in medicinal chemistry. The related isomer, 5-Bromo-4-fluoro-2-methylaniline, is a key starting material for the synthesis of MDL compounds, which are allosteric activators of SIRT6, a lysine deacetylase that functions as a tumor suppressor. [4]This demonstrates the direct applicability of such scaffolds in developing novel cancer therapeutics. The unique substitution pattern of this compound offers a distinct structural motif for scaffold hopping and the generation of new intellectual property in drug discovery programs.

-

Agrochemical Synthesis : Similar to pharmaceuticals, the development of new herbicides, pesticides, and fungicides often relies on aniline-based intermediates.

-

Materials Science : The incorporation of fluorine and bromine atoms can significantly alter the electronic, optical, and thermal properties of organic materials, making this compound a potential precursor for specialty polymers, dyes, or electronic components. [7]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazard profile can be inferred from closely related isomers. The isomer 3-Bromo-5-fluoro-2-methylaniline is classified as harmful if swallowed, inhaled, or in contact with skin, and it causes skin and serious eye irritation. [3] General Handling Precautions:

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Ventilation : Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Exposure Avoidance : Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Researchers must consult a comprehensive, up-to-date SDS from the chemical supplier before handling this compound and perform a thorough risk assessment for any new experimental procedure.

Conclusion

This compound represents a synthetically valuable, yet underexplored, chemical building block. Its trifunctional nature—endowed by the amine, bromo, and fluoro groups—provides chemists with a powerful platform for constructing complex molecules through a variety of selective, high-yielding transformations. While detailed experimental data for this specific isomer remains sparse, its potential utility in drug discovery and materials science is strongly supported by the extensive applications of its structural analogs. This guide serves as a foundational resource, grounded in established chemical principles, to enable researchers to harness the synthetic potential of this versatile compound.

References

-

Cenmed Enterprises. This compound (C007B-454442). Available from: [Link]

-

PubChem. 3-Bromo-5-fluoro-2-methylaniline. National Center for Biotechnology Information. Available from: [Link]

-

Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. (Article). Available from: [Link]

-

ZaiQi Bio-Tech. 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. Available from: [Link]

-

MySkinRecipes. 3-Bromo-5-fluoro-2-methylaniline. Available from: [Link]

Sources

- 1. cenmed.com [cenmed.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 3-Bromo-5-fluoro-2-methylaniline | C7H7BrFN | CID 2737641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3|ZaiQi Bio-Tech [chemzq.com]

- 6. 3-Bromo-5-fluoro-2-methylaniline | 502496-36-8 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

5-Bromo-3-fluoro-2-methylaniline structure

An In-depth Technical Guide to 5-Bromo-3-fluoro-2-methylaniline: Synthesis, Characterization, and Applications

Abstract

This compound is a trifunctional aromatic compound of significant interest in medicinal chemistry and organic synthesis. As a halogenated aniline, its structure incorporates three key functional groups—an amine, a bromine atom, and a fluorine atom—each offering distinct reactivity and utility. This guide provides a comprehensive technical overview of its chemical properties, a detailed, field-proven synthesis protocol, methods for its characterization, and a discussion of its applications as a versatile building block in drug discovery and materials science. The strategic positioning of its substituents makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

The utility of this compound stems from the unique electronic and steric properties imparted by its substituents. The methyl group is an electron-donating group, the fluorine is a moderately deactivating but ortho-para directing group, and the bromine provides a key site for cross-coupling reactions.

Chemical Structure

The structure consists of an aniline ring substituted with a methyl group at position 2, a fluorine atom at position 3, and a bromine atom at position 5.

Caption: Chemical structure of this compound.

Physicochemical Data

The key properties of this compound are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 886761-86-0 | |

| Molecular Formula | C₇H₇BrFN | [1] |

| Molecular Weight | 204.04 g/mol | [1][2] |

| Appearance | Solid | [2] |

| InChIKey | DSYSVUWIAUMZDQ-UHFFFAOYSA-N | [1] |

| SMILES | Cc1c(N)cc(Br)cc1F | - |

| Purity | Typically >97% |

Synthesis Protocol: Electrophilic Bromination of 3-Fluoro-2-methylaniline

The synthesis of this compound is most directly achieved via electrophilic aromatic substitution on the precursor 3-Fluoro-2-methylaniline.

Causality of Experimental Choice: This route is chosen for its efficiency and regiochemical control. The starting aniline's substituents direct the incoming electrophile (bromine). The amino (-NH₂) and methyl (-CH₃) groups are activating and ortho-, para-directing. The fluorine (-F) is deactivating but also ortho-, para-directing. The position para to the strongly activating amino group is blocked by the methyl group. The position para to the methyl group (C5) is sterically accessible and electronically activated, making it the most favorable site for bromination.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-Fluoro-2-methylaniline (10.0 g, 79.9 mmol) and glacial acetic acid (80 mL).[3]

-

Cooling: Cool the resulting solution to 0-5 °C in an ice-water bath.

-

Bromine Addition: Prepare a solution of bromine (4.1 mL, 79.9 mmol) in glacial acetic acid (20 mL). Add this solution dropwise to the cooled aniline solution via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 500 mL of ice water. A precipitate may form. Slowly neutralize the mixture by adding 50% (w/v) aqueous sodium hydroxide solution until the pH is ~8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Washing and Drying: Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution (1 x 50 mL) to remove any unreacted bromine, followed by brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 95:5 to 90:10) to afford pure this compound.

Spectroscopic Characterization and Validation

Structural confirmation is essential. The following data are characteristic of the target compound.

-

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show a singlet for the methyl protons (~2.1-2.2 ppm), a broad singlet for the amine protons (~3.7-3.9 ppm, exchanges with D₂O), and two doublets in the aromatic region (~6.5-7.0 ppm) corresponding to the two aromatic protons, showing coupling to the fluorine atom.

-

¹³C NMR (100 MHz, CDCl₃): Expected signals include the methyl carbon, and six distinct aromatic carbons, with the carbon attached to fluorine showing a large C-F coupling constant.

-

IR (ATR, cm⁻¹): Characteristic peaks would include N-H stretching bands (~3300-3500 cm⁻¹), C-H stretching for the aromatic and methyl groups, C=C aromatic ring stretching (~1600 cm⁻¹), and C-F and C-Br stretching in the fingerprint region.

-

Mass Spectrometry (EI): The mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the isotopic signature of a monobrominated compound. For C₇H₇BrFN, the expected m/z would be ~203 and ~205.

Applications in Research and Drug Development

Halogenated anilines like this compound are highly valued building blocks in pharmaceutical and materials science.[4][5] The trifunctional nature of the molecule allows for sequential, regioselective modifications.

-

Scaffold for Drug Candidates: The aniline scaffold is a common feature in many biologically active molecules.[6] This specific intermediate is used to synthesize libraries of novel compounds for screening against various biological targets.

-

Cross-Coupling Reactions: The bromine atom at the 5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions.[5][6] This allows for the introduction of diverse aryl, alkyl, or alkynyl groups, enabling the construction of complex molecular frameworks.

-

Role of Fluorine in Medicinal Chemistry: The fluorine atom at the 3-position is a critical feature for drug development. Its incorporation can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profile.[6][7][8]

-

Amine Group Reactivity: The primary amine at the 1-position can be readily acylated, alkylated, or used in condensation reactions to form heterocycles, further expanding the molecular diversity accessible from this starting material.

-

Precursor to APIs: This compound and its isomers are key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[4][9] For instance, the related isomer 5-Bromo-4-fluoro-2-methylaniline is a key ingredient for synthesizing sirtuin 6 (SIRT6) activators, which are being investigated as potential tumor suppressors.[5]

Safety, Handling, and Storage

Substituted anilines are toxic and must be handled with appropriate precautions.[10][11][12]

-

Hazard Identification: This compound is classified as acutely toxic if swallowed, inhaled, or in contact with skin.[1][13][14] It is also a skin and serious eye irritant.[1]

-

Engineering Controls: All work must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[10] An eyewash station and safety shower must be readily accessible.

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.[10][11] For weighing or transferring solids, a dust mask may be appropriate.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[11][12] Contaminated clothing should be removed immediately and washed before reuse.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[11][13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[13][14]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[13]

-

References

-

3-Bromo-5-fluoro-2-methylaniline. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

5-bromo-2-fluoro-3-methylaniline (C7H7BrFN). (n.d.). PubChemLite. Retrieved January 16, 2026, from [Link]

-

The Role of Fluorinated Pyridines in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from [Link]

-

Aniline Standard Operating Procedure. (n.d.). University of Washington. Retrieved January 16, 2026, from [Link]

-

ANILINE Safety Data Sheet. (2023, October 27). Techno PharmChem. Retrieved January 16, 2026, from [Link]

-

Safety Data Sheet: aniline. (2021, November 30). Chemos GmbH & Co.KG. Retrieved January 16, 2026, from [Link]

-

3-Bromo-5-fluoro-2-methylaniline. (n.d.). MySkinRecipes. Retrieved January 16, 2026, from [Link]

-

5-Fluoro-2-methylaniline. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]

-

Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Retrieved January 16, 2026, from [Link]

- Technique for preparing 3-bromo-5-trifluoromethylaniline. (2008). Google Patents.

-

Safety Data Sheet: Aniline. (n.d.). SIA Toolbox. Retrieved January 16, 2026, from [Link]

-

The Crucial Role of 5-Fluoro-2-methylaniline in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from [Link]

-

5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. (n.d.). Autech Industry Co.,Limited. Retrieved January 16, 2026, from [Link]

Sources

- 1. 3-Bromo-5-fluoro-2-methylaniline | C7H7BrFN | CID 2737641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromo-2-fluoro-4-methylaniline | Sigma-Aldrich [sigmaaldrich.com]

- 3. 443-86-7|3-Fluoro-2-methylaniline|BLD Pharm [bldpharm.com]

- 4. nbinno.com [nbinno.com]

- 5. ossila.com [ossila.com]

- 6. nbinno.com [nbinno.com]

- 7. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. 3-Bromo-5-fluoro-2-methylaniline [myskinrecipes.com]

- 10. ipo.rutgers.edu [ipo.rutgers.edu]

- 11. technopharmchem.com [technopharmchem.com]

- 12. chemos.de [chemos.de]

- 13. fishersci.com [fishersci.com]

- 14. sia-toolbox.net [sia-toolbox.net]

An In-Depth Technical Guide to the Safe Handling of 5-Bromo-3-fluoro-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of 5-Bromo-3-fluoro-2-methylaniline (CAS No. 886761-86-0). As a halogenated aniline derivative, this compound is a valuable building block in medicinal chemistry and pharmaceutical development. However, its structure suggests potential toxicological properties characteristic of this chemical class, necessitating stringent safety protocols. This guide synthesizes available data from closely related isomers and general principles of handling aromatic amines to provide a robust framework for risk mitigation. All protocols herein are designed to be self-validating, emphasizing a deep understanding of the chemical's hazards to ensure the safety of laboratory personnel.

Compound Identification and Properties

This compound is an aromatic amine whose utility in organic synthesis is significant.[1] An understanding of its physical and chemical properties is foundational to its safe handling.

| Property | Value | Source |

| Chemical Name | This compound | [2] |

| CAS Number | 886761-86-0 | [2] |

| Molecular Formula | C₇H₇BrFN | [3][4] |

| Molecular Weight | 204.04 g/mol | [3][4] |

| Appearance | Solid (presumed, based on isomers) | |

| Melting Point | 86-90 °C (for isomer 5-Bromo-4-fluoro-2-methylaniline) | |

| Boiling Point | 259 °C (for isomer 3-Bromo-5-fluoro-2-methylaniline) | [5] |

Note: Due to the limited availability of specific data for this exact isomer, some physical properties are extrapolated from closely related compounds.

Hazard Assessment and GHS Classification

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed | |

| Acute Toxicity, Dermal | 4 | Warning | H312: Harmful in contact with skin | |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation | |

| Serious Eye Damage/Irritation | 2A | Warning | H319: Causes serious eye irritation | |

| Acute Toxicity, Inhalation | 4 | Warning | H332: Harmful if inhaled | |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation |

Toxicological Rationale: Anilines and their derivatives are known to be systemic toxins.[8] Absorption can occur readily through the skin, as well as via inhalation and ingestion.[9] The primary toxic effect of many anilines is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. While this specific endpoint is not listed for all isomers, it should be considered a potential hazard. The halogenated nature of this compound can also influence its toxicokinetics and reactivity.

Risk Management and Control Measures

A multi-layered approach to risk management is critical. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[10] This protects the user from inhaling dust or vapors. All weighing and transfer operations must be performed within the fume hood. A safety shower and eyewash station must be immediately accessible.[1]

Administrative Controls

-

Designated Areas: All work with this compound should be restricted to a designated and clearly marked area within the laboratory.

-

Training: All personnel must receive documented training on the specific hazards and safe handling procedures for this compound before commencing work.[8]

-

Hygiene Practices: Users must wash their hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[11]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully. Standard laboratory attire (long pants, closed-toe shoes) is mandatory.

Caption: Figure 1: PPE Selection Workflow for Halogenated Anilines.

Rationale for Glove Selection: Anilines can penetrate some glove materials. While nitrile gloves are common in laboratories, they may offer limited protection.[12] For prolonged contact or immersion, heavier-duty gloves like neoprene or butyl rubber are recommended. For routine handling of small quantities, double-gloving with nitrile gloves and changing them frequently is a practical and necessary precaution.[12]

Experimental Protocols

Safe Handling and Weighing Protocol

-

Preparation: Don all required PPE as specified in Figure 1. Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

-

Designated Area: Place a disposable, absorbent bench liner in the designated work area inside the fume hood.

-

Weighing: Weigh the solid compound directly into a tared container within the fume hood. Use a spatula to transfer the material carefully to avoid generating dust.

-

Solution Preparation: If making a solution, add the solvent to the container with the weighed solid slowly. Cap the container before mixing or sonicating.

-

Cleanup: After handling, decontaminate the spatula and work surface. Wipe the area with a solvent-moistened towel (e.g., ethanol or isopropanol), followed by soap and water. Dispose of all contaminated disposables as hazardous waste.

-

Doffing PPE: Remove gloves using the proper technique to avoid skin contact and dispose of them in the hazardous waste stream.[13] Wash hands thoroughly.

Emergency Procedures

Caption: Figure 2: Emergency Response Protocol.

Spill Response:

-

Small Spill (inside fume hood): Absorb with an inert material (e.g., vermiculite, sand).[8] Scoop the material into a sealed container for hazardous waste disposal. Decontaminate the area.

-

Large Spill (outside fume hood): Evacuate the immediate area. Alert others and prevent entry. If safe to do so, increase ventilation. The cleanup should be performed by trained personnel wearing appropriate PPE, including respiratory protection.[12]

Storage and Disposal

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[7][9] Store in a designated cabinet for toxic chemicals, and ensure it is segregated from other reactive classes.

Disposal: All waste materials, including contaminated PPE, spill cleanup materials, and empty containers, must be disposed of as hazardous chemical waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Conclusion

This compound is a chemical intermediate with significant potential in research and development. However, its structural similarity to other toxic halogenated anilines demands a cautious and well-documented approach to safety. By implementing robust engineering controls, adhering to strict handling protocols, and utilizing appropriate personal protective equipment, researchers can mitigate the risks associated with this compound. The principles and procedures outlined in this guide are designed to foster a culture of safety and ensure that scientific advancement does not come at the cost of personal health.

References

-

Cenmed Enterprises. This compound (C007B-454442). [Link]

-

Angene Chemical. Safety Data Sheet: 5-Bromo-2-fluoro-4-methylaniline. [Link]

-

MySkinRecipes. 3-Bromo-5-fluoro-2-methylaniline. [Link]

-

PubChem. 4-Bromo-3-fluoro-2-methylaniline. [Link]

-

Washington State University. Aniline - Standard Operating Procedure. [Link]

-

ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

-

New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet. [Link]

Sources

- 1. aksci.com [aksci.com]

- 2. cenmed.com [cenmed.com]

- 3. ossila.com [ossila.com]

- 4. 3-Bromo-5-fluoro-2-methylaniline | 502496-36-8 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. nj.gov [nj.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 13. angenechemical.com [angenechemical.com]

5-Bromo-3-fluoro-2-methylaniline spectral data

An In-Depth Technical Guide to the Spectral Analysis of 5-Bromo-3-fluoro-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aniline derivative of significant interest in medicinal chemistry and materials science. Halogenated anilines serve as crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] The specific arrangement of the bromo, fluoro, and methyl groups on the aniline ring imparts unique physicochemical properties that can be exploited in drug design and the development of novel organic materials. Accurate structural elucidation and purity assessment are paramount for any application, necessitating a thorough understanding of its spectral characteristics.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a typical deuterated solvent like CDCl₃ would exhibit signals corresponding to the aromatic protons, the amine protons, and the methyl protons.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic-H (at C4) | 6.8 - 7.2 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

| Aromatic-H (at C6) | 6.6 - 7.0 | Doublet of doublets (dd) | J(H-F) ≈ 2-4, J(H-H) ≈ 2-3 |

| -NH₂ | 3.5 - 4.5 | Broad singlet (bs) | - |

| -CH₃ | 2.1 - 2.4 | Singlet (s) | - |

Disclaimer: This is a predicted spectrum based on established principles of NMR spectroscopy. Actual experimental values may vary.

Interpretation of the ¹H NMR Spectrum

-

Aromatic Protons: The two aromatic protons are expected to appear as distinct signals in the downfield region (6.6-7.2 ppm) due to the deshielding effect of the aromatic ring. The proton at C4 will be coupled to the adjacent fluorine atom and the proton at C6, resulting in a doublet of doublets. Similarly, the proton at C6 will be coupled to the fluorine atom and the proton at C4, also giving a doublet of doublets. The magnitude of the coupling constants (J-values) will be crucial in assigning these protons.

-

Amine Protons: The protons of the amine group (-NH₂) typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

-

Methyl Protons: The three protons of the methyl group (-CH₃) are equivalent and will appear as a sharp singlet in the upfield region (2.1-2.4 ppm).

For comparison, the experimental ¹H NMR data for the related isomer, 3-Bromo-5-fluoro-2-methylaniline , in DMSO-d₆ is reported as: δ 6.60 (dd, J = 2.8 and 8.4 Hz, 1H), 6.42 (dd, J = 2.8 and 11.6 Hz, 1H), 5.54 (bs, 2H), 2.09 (s, 3H)[2]. This data provides a valuable reference for the expected chemical shifts and coupling patterns.

Experimental Protocol for ¹H NMR Spectroscopy

Caption: Workflow for ¹H NMR analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-NH₂ (C1) | 140 - 145 | Doublet |

| C-CH₃ (C2) | 115 - 120 | Doublet |

| C-F (C3) | 158 - 163 | Singlet |

| C-H (C4) | 110 - 115 | Doublet |

| C-Br (C5) | 100 - 105 | Doublet |

| C-H (C6) | 125 - 130 | Doublet |

| -CH₃ | 15 - 20 | Singlet |

Disclaimer: This is a predicted spectrum based on established principles of NMR spectroscopy. Actual experimental values may vary.

Interpretation of the ¹³C NMR Spectrum

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon attached to the fluorine (C3) will be significantly downfield and will appear as a singlet with a large coupling constant in a coupled spectrum. The carbons adjacent to the fluorine will show smaller C-F coupling. The carbon attached to the bromine (C5) will be shifted upfield compared to the other aromatic carbons.

-

Methyl Carbon: The methyl carbon will appear as a singlet in the upfield region of the spectrum.

Experimental Protocol for ¹³C NMR Spectroscopy

Caption: Workflow for ¹³C NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Spectral Data

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H (Amine) | Symmetric & Asymmetric stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methyl) | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1500 - 1600 |

| N-H (Amine) | Bending | 1580 - 1650 |

| C-F (Aryl-Fluoride) | Stretching | 1100 - 1300 |

| C-Br (Aryl-Bromide) | Stretching | 500 - 600 |

Disclaimer: This is a predicted spectrum based on established principles of IR spectroscopy. Actual experimental values may vary.

Interpretation of the IR Spectrum

-

N-H Stretching: The presence of the primary amine group will be indicated by two sharp bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.

-

C-H Stretching: Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring C=C stretching vibrations will give rise to several bands in the 1500-1600 cm⁻¹ region.

-

C-F and C-Br Stretching: The C-F stretching vibration will produce a strong absorption band in the 1100-1300 cm⁻¹ range. The C-Br stretching vibration will be found at lower wavenumbers, typically between 500 and 600 cm⁻¹.

Experimental Protocol for IR Spectroscopy (ATR)

Caption: Workflow for ATR-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The molecular ion peak is expected to show a characteristic isotopic pattern for a compound containing one bromine atom. There will be two peaks of approximately equal intensity, one for the molecule containing the ⁷⁹Br isotope and one for the molecule with the ⁸¹Br isotope. The monoisotopic mass is 202.97459 Da[3].

-

Major Fragments: Fragmentation of the molecular ion may occur through the loss of various groups. Common fragmentation pathways for anilines include the loss of H, NH₂, and CH₃. The loss of Br and F is also possible.

Interpretation of the Mass Spectrum

The presence of the bromine atom will be the most telling feature of the mass spectrum. The M⁺ and M+2 peaks with nearly equal abundance will be a clear indicator. The fragmentation pattern will help to confirm the presence of the methyl and amine groups. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which can be used to confirm the elemental composition.

Experimental Protocol for Mass Spectrometry (EI-MS)

Caption: Workflow for EI-MS analysis.

Conclusion

The comprehensive spectral analysis of this compound, through the combined application of ¹H NMR, ¹³C NMR, IR, and MS, provides a detailed and unambiguous structural characterization. While experimental data for this specific isomer remains elusive in the public domain, the predictive and comparative approach outlined in this guide offers a robust framework for researchers. The provided protocols and interpretive guidance are designed to be self-validating, ensuring a high degree of confidence in the analytical results. This foundational knowledge is critical for the effective utilization of this versatile building block in the advancement of pharmaceutical and materials science research.

References

- A Researcher's Guide to the Spectroscopic Analysis of Halogenated Aniline Derivatives. Benchchem.

- Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. PubMed.

- Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. ACS Publications.

- 3-Bromo-5-fluoro-2-methylaniline | 502496-36-8. ChemicalBook.

-

3-Bromo-5-fluoro-2-methylaniline | C7H7BrFN | CID 2737641. PubChem. Available at: [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of 5-Bromo-3-fluoro-2-methylaniline

Introduction: Contextualizing a Niche Building Block

5-Bromo-3-fluoro-2-methylaniline (CAS No. 886761-86-0) is a halogenated aromatic amine, a class of compounds pivotal to modern synthetic chemistry.[1] Its trifunctional nature—possessing bromine, fluorine, and amine moieties—renders it a versatile building block for introducing specific physicochemical properties into larger, more complex molecules.[1] In drug discovery and agrochemical research, such synthons are instrumental in modulating factors like metabolic stability, binding affinity, and bioavailability.[1]

This guide addresses a critical challenge for researchers working with novel or niche compounds: the frequent absence of comprehensive, publicly available data on physical properties. While key identifiers for this compound are established, specific experimental values for properties like melting and boiling points are not consistently reported in common chemical databases.[1][2][3]

Therefore, this document serves a dual purpose. First, it consolidates the known physicochemical data for this compound. Second, and more importantly, it provides field-proven, detailed experimental protocols for researchers to determine these essential properties in their own laboratory settings. This approach empowers scientists to generate reliable, firsthand data, ensuring the integrity of subsequent research and development activities.

Section 1: Core Physicochemical & Structural Properties

The foundational identity of a compound is defined by its structure and basic molecular properties. For this compound, these are well-documented and crucial for any experimental work.

The table below summarizes the core, structurally-derived, and reported properties for this compound.

| Property | Value | Source |

| CAS Number | 886761-86-0 | [1][5] |

| Molecular Formula | C₇H₇BrFN | [1][5][6] |

| Molecular Weight | 204.04 g/mol | [6][7][8] |

| Appearance | Data not consistently available; typically an off-white to yellow or brown solid. | [7] |

| Melting Point | Not available in surveyed databases. | [1][3] |

| Boiling Point | Not available in surveyed databases. | [1][2] |

| Density | Not available in surveyed databases. | [1] |

| Solubility | Not available in surveyed databases. | [1] |

Section 2: Standardized Protocols for Experimental Property Determination

Given the absence of published experimental data for several key physical properties, this section provides robust, step-by-step methodologies for their determination. These protocols are designed to be self-validating and are standard practice in organic chemistry and pharmaceutical development labs.

Melting Point Determination: The Capillary Method

The melting point is a fundamental indicator of a solid's purity. A sharp melting range (typically <1°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range. The capillary method remains the most common and reliable technique.

This technique relies on slowly heating a small, packed sample in a capillary tube within a calibrated apparatus. The slow heating rate (~1-2°C per minute) is critical to ensure thermal equilibrium between the heating block, the thermometer, and the sample, allowing for an accurate observation of the temperature range over which the phase transition from solid to liquid occurs.

Caption: Workflow for Melting Point Determination.

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as residual solvent will act as an impurity.

-

Place a small amount of the solid on a clean, dry watch glass and crush it into a fine powder.

-

Jab the open end of a capillary tube into the powder until a small amount enters the tube.

-

Invert the tube and tap it gently on the benchtop to move the solid to the sealed end. To pack the sample tightly, drop the capillary tube (sealed end down) through a long glass tube onto the benchtop several times. The final packed sample height should be 2-3 mm.

-

-

Apparatus Setup:

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-15°C per minute to get a rough estimate.

-

For the accurate measurement, set the starting temperature to about 15°C below the estimated melting point.

-

-

Measurement:

-

Begin heating. Once the temperature is within 15°C of the expected melting point, slow the heating rate to 1-2°C per minute.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (T-initial).

-

Continue heating at the slow rate and record the temperature at which the last crystal of solid melts into liquid (T-final).

-

-

Reporting:

-

The melting point is reported as the range from T-initial to T-final.

-

Allow the apparatus to cool, and repeat the measurement with a fresh sample to ensure reproducibility.

-

Boiling Point Determination: The Microscale Method

For determining the boiling point of small quantities of a liquid, or for a solid that can be melted, the microscale capillary method (Thiele tube or similar apparatus) is highly effective. This method defines the boiling point as the temperature at which the vapor pressure of the substance equals the atmospheric pressure.

A small sample is heated in a tube along with an inverted, sealed-end capillary. As the temperature rises, the air trapped in the capillary expands and escapes as bubbles. When the heating is stopped, the sample cools. The boiling point is the temperature at which the cooling liquid's vapor pressure equals the external pressure, causing the liquid to be drawn back into the capillary tube.

Caption: Workflow for Microscale Boiling Point Determination.

-

Sample Preparation:

-

If this compound is solid, melt a small quantity first.

-

Place about 0.5 mL of the liquid sample into a small test tube (e.g., a 75x10 mm tube).

-

Take a standard melting point capillary tube and seal one end if it is not already sealed. Place this capillary tube into the sample with the open end down.

-

Attach the test tube to a thermometer using a small rubber band or wire, ensuring the bottom of the tube is level with the thermometer's bulb.

-

-

Apparatus Setup:

-

Clamp a Thiele tube to a ring stand and immerse the thermometer-sample assembly into the oil, ensuring the sample is below the oil level but the open end of the test tube is above it.

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a microburner or heat gun. The oil will circulate, providing even heating.

-

As the temperature rises, air will escape from the inverted capillary. A slow stream of bubbles will emerge.

-

Continue to heat until a rapid and continuous stream of bubbles escapes from the capillary tip. This indicates the sample's vapor pressure has exceeded the atmospheric pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

Watch the capillary tip closely. The stream of bubbles will slow down and stop. The moment the liquid is drawn back into the capillary tube, record the temperature on the thermometer. This is the boiling point.

-

-

Reporting:

-

For high accuracy, especially for comparison with literature values, record the ambient atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

-

Thermodynamic Solubility Assessment: The Shake-Flask Method

Understanding a compound's solubility in various solvents (e.g., aqueous buffers, organic solvents) is paramount for applications in drug development and process chemistry. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution. By adding an excess of the solid to the solvent and agitating for an extended period (typically 24-72 hours), the system reaches a steady state where the rate of dissolution equals the rate of precipitation. Subsequent analysis of the clear supernatant provides the solubility value at that specific temperature.

-

Preparation:

-

Add an excess amount of this compound to a series of vials, each containing a precise volume of a different test solvent (e.g., water, PBS pH 7.4, ethanol, DMSO). "Excess" means enough solid remains undissolved at the end of the experiment.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for at least 24 hours to ensure equilibrium is reached. For poorly soluble compounds, 48-72 hours may be necessary.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the same temperature-controlled environment for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 or 0.45 µm syringe filter (e.g., PTFE, PVDF) to remove all undissolved solid particles. This step is critical to avoid artificially high results.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent.

-

Quantify the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculate the original concentration in the saturated solution, which represents the thermodynamic solubility. Report the results in units such as mg/mL or µg/mL.

-

Section 3: Handling and Storage

As a halogenated aromatic amine, this compound requires careful handling and storage to ensure chemical integrity and user safety.

-

Handling: All work should be performed in a well-ventilated chemical fume hood.[9] Personnel should wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., butyl or neoprene; nitrile gloves may offer limited protection).[9][10] Avoid inhalation of dust and contact with skin and eyes.[9]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, dark place.[1] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation.[1] It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and sources of ignition.[9][10][11]

Conclusion

This compound is a valuable synthetic intermediate whose full physical characterization in public literature is incomplete. This guide provides the known structural and identifying information while empowering researchers with the practical, validated methodologies required to determine its melting point, boiling point, and solubility. By adhering to these rigorous experimental protocols, scientists can generate the reliable data necessary to advance their research, whether in the synthesis of novel pharmaceuticals or the development of new materials.

References

-

LookChem. Cas 886761-86-0, this compound. [Link]

-

MySkinRecipes. 3-Bromo-5-fluoro-2-methylaniline. [Link]

-

PubChem. 3-Bromo-5-fluoro-2-methylaniline. [Link]

-

ZaiQi Bio-Tech. 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. [Link]

-

Angene Chemical. This compound. [Link]

-

LookChem. This compound SDS, 886761-86-0 Safety Data. [Link]

-

University of Colorado Colorado Springs. HANDLING AND STORAGE OF HAZARDOUS MATERIALS. [Link]

-

University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]

-

PubChemLite. 5-bromo-2-fluoro-3-methylaniline (C7H7BrFN). [Link]

-

Towson University. Recommended Procedures for the Safe Storage of Chemicals in Laboratories. [Link]

-

Washington State University. Aniline. [Link]

-

Rutgers University. Standard Operating Procedure for Laboratories: Aniline or Aniline Dyes. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound CAS#: 886761-86-0 [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3|ZaiQi Bio-Tech [chemzq.com]

- 5. Angene - this compound | 886761-86-0 | MFCD03094194 | AG00IFBC [japan.angenechemical.com]

- 6. This compound - CAS:886761-86-0 - Abovchem [abovchem.com]

- 7. 3-Bromo-5-fluoro-2-methylaniline [myskinrecipes.com]

- 8. 3-Bromo-5-fluoro-2-methylaniline | C7H7BrFN | CID 2737641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ipo.rutgers.edu [ipo.rutgers.edu]

- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 11. dess.uccs.edu [dess.uccs.edu]

A Senior Application Scientist's Guide to 5-Bromo-3-fluoro-2-methylaniline: From Sourcing to Synthesis

For the discerning researcher, scientist, and drug development professional, the strategic selection of building blocks is paramount to the success of a synthetic campaign. 5-Bromo-3-fluoro-2-methylaniline, a trifunctional aromatic amine, represents a key intermediate in the construction of complex molecular architectures, particularly in the realms of medicinal chemistry and agrochemical development. This guide provides an in-depth technical overview of this versatile reagent, from supplier qualification to practical application in modern cross-coupling methodologies.

The Strategic Importance of this compound in Modern Synthesis

This compound (CAS Number: 886761-86-0) is an aromatic amine bearing three distinct functional handles: a nucleophilic amino group, a bromine atom amenable to a wide array of cross-coupling reactions, and a fluorine atom that can modulate the physicochemical properties of the parent molecule.[1] This unique combination of reactive sites makes it a valuable precursor for the synthesis of novel therapeutic agents and agrochemicals.[1] Its applications are noted in the development of LRRK2 inhibitors and other protein kinase inhibitors, underscoring its relevance in contemporary drug discovery programs.

The strategic placement of the bromo, fluoro, and methyl groups on the aniline scaffold allows for precise control over subsequent chemical transformations. The bromine atom serves as a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile introduction of diverse aryl, heteroaryl, or amino moieties. The fluorine atom, with its high electronegativity and ability to form strong carbon-fluorine bonds, can enhance metabolic stability, improve binding affinity, and modulate the pKa of proximal functional groups in the final target molecule.

Sourcing and Qualification of this compound

The reliability of a synthesis is intrinsically linked to the quality of the starting materials. Therefore, the selection of a reputable supplier for this compound is a critical first step. A number of chemical suppliers offer this reagent, and a comprehensive evaluation should extend beyond mere price comparison.

| Supplier Category | Key Considerations | Examples of Potential Suppliers |

| Global Chemical Suppliers | Broad inventory, established quality control systems, readily available documentation (CoA, SDS). | BLDpharm, Sigma-Aldrich (Merck), Tokyo Chemical Industry (TCI) |

| Specialized Intermediate Manufacturers | Expertise in the synthesis of complex building blocks, potential for custom synthesis and scale-up. | ChemScene, LookChem |

| Pharmaceutical Intermediate Specialists | Focus on high-purity compounds for drug development, adherence to stringent quality standards. | Angene Chemical |

Supplier Qualification Workflow:

A robust supplier qualification process is essential to mitigate risks associated with impurities that could compromise subsequent synthetic steps or lead to the generation of fallacious biological data.

Figure 1: A systematic workflow for the qualification of this compound suppliers.

Synthesis and Quality Control of this compound

While end-users will typically procure this reagent, an understanding of its synthesis is valuable for troubleshooting and for appreciating potential impurities. A plausible synthetic route involves the regioselective bromination and fluorination of a suitable toluidine precursor. A general retrosynthetic analysis is presented below.

Retrosynthetic Analysis:

Figure 2: A simplified retrosynthetic analysis for this compound.

Quality Control and Analytical Characterization:

The purity of this compound should be rigorously assessed using a combination of analytical techniques to ensure the absence of isomeric impurities and residual reagents.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides unambiguous structural confirmation and is a powerful tool for identifying and quantifying impurities. The ¹H NMR spectrum is expected to show distinct aromatic proton signals, an amino proton signal, and a methyl singlet. The ¹⁹F NMR will confirm the presence and chemical environment of the fluorine atom.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound (C₇H₇BrFN, MW: 204.04 g/mol ).[1] High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): A crucial technique for determining the purity of the compound by separating it from non-volatile impurities. A purity of ≥98% is generally recommended for applications in medicinal chemistry.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for assessing the presence of volatile impurities.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds.[2][3] The following protocol provides a representative procedure for the coupling of this compound with an arylboronic acid.

Reaction Scheme: